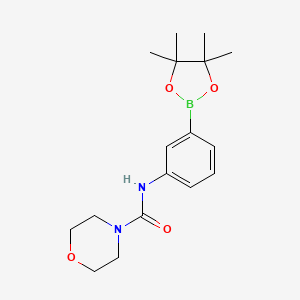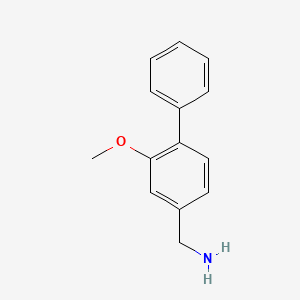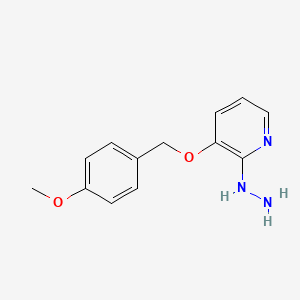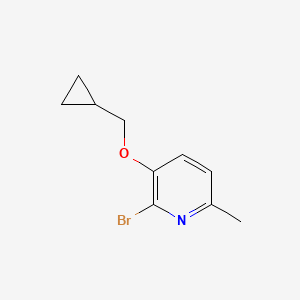
N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine-4-carboxamide is a boronic acid derivative with a morpholine ring and a carboxamide group
Synthetic Routes and Reaction Conditions:
The compound can be synthesized through a multi-step reaction starting with the appropriate boronic acid derivative and morpholine-4-carboxylic acid.
Industrial Production Methods:
Industrial production may involve optimizing reaction conditions to increase yield and purity.
Large-scale synthesis would require careful control of reaction parameters such as temperature, pressure, and solvent choice to ensure consistent product quality.
Types of Reactions:
Oxidation: The boronic acid group can undergo oxidation to form boronic esters or borates.
Reduction: Reduction reactions are less common but can be achieved under specific conditions.
Substitution: The compound can participate in substitution reactions, particularly at the boronic acid site.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and various metal catalysts.
Reduction: Reducing agents such as sodium borohydride may be used.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst.
Major Products Formed:
Oxidation: Boronic esters and borates.
Reduction: Reduced boronic acid derivatives.
Substitution: Various substituted boronic acid derivatives.
Chemistry:
The compound is used in organic synthesis as a building block for more complex molecules.
It can serve as a reagent in cross-coupling reactions, which are valuable in the synthesis of pharmaceuticals and other biologically active compounds.
Biology:
The boronic acid group can interact with biological molecules, making it useful in the study of enzyme inhibitors and other bioactive compounds.
It can be used in the development of diagnostic tools and sensors.
Medicine:
Research into its use as an inhibitor for various enzymes involved in disease processes.
Industry:
Use in the development of new materials and polymers.
Mechanism of Action
The compound exerts its effects primarily through the boronic acid group, which can form reversible covalent bonds with various biological targets. The exact mechanism depends on the specific application but often involves the interaction with enzymes or other proteins.
Molecular Targets and Pathways:
Enzymes: Boronic acids are known to inhibit certain enzymes by forming covalent bonds with their active sites.
Proteins: Interaction with specific proteins can modulate their activity, leading to potential therapeutic effects.
Comparison with Similar Compounds
N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Uniqueness:
The presence of the morpholine-4-carboxamide group distinguishes this compound from others, providing unique chemical and biological properties.
Its ability to participate in cross-coupling reactions and form stable complexes with biological targets makes it particularly valuable in research and industry.
Properties
IUPAC Name |
N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BN2O4/c1-16(2)17(3,4)24-18(23-16)13-6-5-7-14(12-13)19-15(21)20-8-10-22-11-9-20/h5-7,12H,8-11H2,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHYWJPRRIYJGSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-Methoxy-2'-methyl-[1,1'-biphenyl]-4-yl)methanamine](/img/structure/B8170015.png)
![(2'-Chloro-2-methoxy-[1,1'-biphenyl]-4-yl)methanamine](/img/structure/B8170018.png)
![(2-Methoxy-3'-methyl-[1,1'-biphenyl]-4-yl)methanamine](/img/structure/B8170029.png)
![(3'-Fluoro-2-methoxy-[1,1'-biphenyl]-4-yl)methanamine](/img/structure/B8170037.png)
![(2-Methoxy-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanamine](/img/structure/B8170041.png)
![(2-Methoxy-4'-methyl-[1,1'-biphenyl]-4-yl)methanamine](/img/structure/B8170048.png)
![(4'-Chloro-2-methoxy-[1,1'-biphenyl]-4-yl)methanamine](/img/structure/B8170056.png)
![(4'-Fluoro-2-methoxy-[1,1'-biphenyl]-4-yl)methanamine](/img/structure/B8170061.png)
![(2-Methoxy-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanamine](/img/structure/B8170062.png)
![1h-Indole,7-[3-(trifluoromethoxy)phenyl]-](/img/structure/B8170069.png)
![1-(Tetrahydro-pyran-4-yl)-3-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-urea](/img/structure/B8170081.png)


